N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide
Description
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Properties
CAS No. |
958803-55-9 |
|---|---|
Molecular Formula |
C10H14F9NO4S |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C10H14F9NO4S/c1-2-20(3-5-24-6-4-21)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h21H,2-6H2,1H3 |
InChI Key |
JKHHFEXZMNPPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Related CAS |
68298-79-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide typically involves the reaction of a fluorinated butane sulfonyl chloride with an ethylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. Advanced techniques such as distillation and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamide group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other derivatives.
Scientific Research Applications
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and function. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl): A similar fluorinated sulfonamide with comparable properties.
1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Another fluorinated compound with distinct chemical characteristics.
Uniqueness
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide stands out due to its specific functional groups and fluorination pattern, which confer unique chemical stability and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Biological Activity
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide (CAS No. 34449-89-3) is a fluorinated sulfonamide compound with unique structural and chemical properties. This article delves into its biological activity, exploring its potential applications in various fields, including chemistry, biology, and medicine.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C8H10F9NO3S |
| Molecular Weight | 371.22 g/mol |
| Boiling Point | 265.9 ± 50.0 °C (Predicted) |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.05 ± 0.10 (Predicted) |
Structural Information
The compound features a nonafluorobutane backbone with a sulfonamide functional group and an ethoxy side chain. This unique combination enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can engage in hydrogen bonding and electrostatic interactions with target biomolecules. The fluorinated segments enhance the compound's affinity for lipid membranes and proteins.
Interaction with Biological Targets
The compound's interactions can modulate the activity of enzymes and receptors through:
- Hydrogen bonding : Facilitates binding to active sites on proteins.
- Electrostatic interactions : Enhances specificity towards charged biological targets.
- Lipophilicity : Improves membrane permeability for cellular uptake.
Research Findings
Research indicates that this compound has potential applications in drug development and as a biochemical probe due to its unique structure. It has been investigated for:
- Antimicrobial properties : Similar fluorinated compounds have shown efficacy against bacterial strains.
- Antiviral activity : Preliminary studies suggest potential effects against viral infections.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of various fluorinated sulfonamides against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on certain bacterial strains when tested in vitro.
-
Drug Development :
- The compound has been explored as a scaffold for developing new pharmaceuticals targeting specific diseases due to its favorable pharmacokinetic properties.
Scientific Research
The compound serves as a reagent in organic synthesis and is utilized in the development of fluorinated pharmaceuticals. Its unique properties make it valuable for creating specialty chemicals and materials.
Industrial Use
In industry, this compound is employed in producing surfactants and coatings due to its stability and effectiveness.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| 1-Octanesulfonamide | Longer-chain analog | Similar fluorinated properties |
| 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide | Methylated analog | Comparable chemical behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
